molecular formula C26H20N4O3 B11586388 (2E)-2-Cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(4-methylphenyl)prop-2-enamide

(2E)-2-Cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B11586388
M. Wt: 436.5 g/mol
InChI Key: ZVTRMZAGUQEXPY-XDJHFCHBSA-N
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Description

(2E)-2-Cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(4-methylphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[1,2-A]pyrimidine core, followed by functionalization to introduce the cyano and phenoxy groups. The final step involves the formation of the enamide linkage under specific reaction conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The phenoxy and cyano groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

(2E)-2-Cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(4-methylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Similar structure but with a chromen core.

    (2E)-2-Cyano-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxyphenyl group instead of the pyrido[1,2-A]pyrimidine core.

Uniqueness

The uniqueness of (2E)-2-Cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(4-methylphenyl)prop-2-enamide lies in its combination of functional groups and the pyrido[1,2-A]pyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H20N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

(E)-2-cyano-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)-N-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C26H20N4O3/c1-17-10-12-20(13-11-17)28-24(31)19(16-27)15-22-25(33-21-8-4-3-5-9-21)29-23-18(2)7-6-14-30(23)26(22)32/h3-15H,1-2H3,(H,28,31)/b19-15+

InChI Key

ZVTRMZAGUQEXPY-XDJHFCHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)/C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)C#N

Origin of Product

United States

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